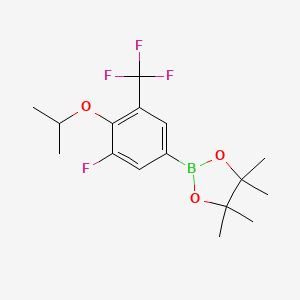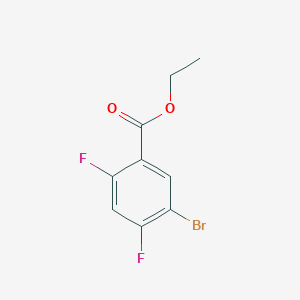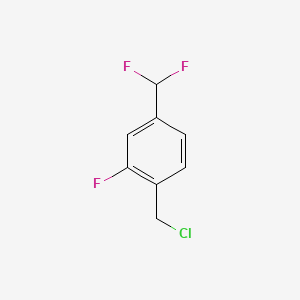
1-(Chloromethyl)-4-(difluoromethyl)-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-4-(difluoromethyl)-2-fluorobenzene is an organic compound that features a benzene ring substituted with chloromethyl, difluoromethyl, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(chloromethyl)-4-(difluoromethyl)-2-fluorobenzene typically involves the introduction of the chloromethyl and difluoromethyl groups onto a fluorobenzene ring. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group, followed by chloromethylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced difluoromethylation techniques, such as those involving fluoroform, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-4-(difluoromethyl)-2-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Radical Reactions: The difluoromethyl group can participate in radical reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and radical initiators for radical reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while radical reactions can lead to the formation of complex fluorinated compounds .
Scientific Research Applications
1-(Chloromethyl)-4-(difluoromethyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems and the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism by which 1-(Chloromethyl)-4-(difluoromethyl)-2-fluorobenzene exerts its effects involves its interaction with molecular targets through its functional groups. The chloromethyl and difluoromethyl groups can participate in various chemical reactions, leading to the formation of new compounds with specific biological activities. The pathways involved in these interactions depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-(Chloromethyl)-4-(trifluoromethyl)-2-fluorobenzene
- 1-(Chloromethyl)-4-(methyl)-2-fluorobenzene
- 1-(Chloromethyl)-4-(difluoromethyl)-2-chlorobenzene
Uniqueness
1-(Chloromethyl)-4-(difluoromethyl)-2-fluorobenzene is unique due to the presence of both chloromethyl and difluoromethyl groups on the same benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .
Properties
Molecular Formula |
C8H6ClF3 |
|---|---|
Molecular Weight |
194.58 g/mol |
IUPAC Name |
1-(chloromethyl)-4-(difluoromethyl)-2-fluorobenzene |
InChI |
InChI=1S/C8H6ClF3/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3,8H,4H2 |
InChI Key |
QMNWDMPWJKXEIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


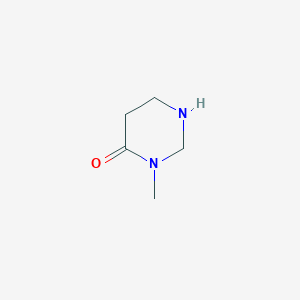
![2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14020467.png)
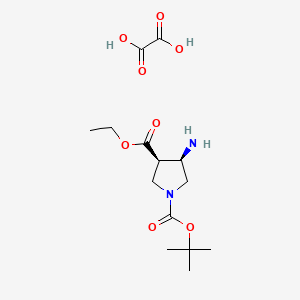

![6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14020488.png)
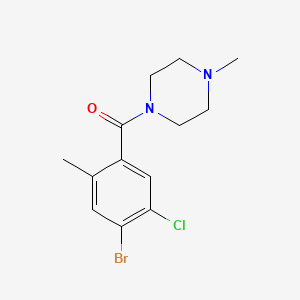
![S-[2-chloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14020495.png)
![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B14020504.png)
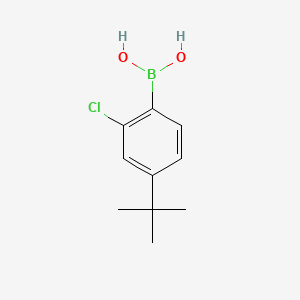

![(6aS)-2-methoxy-3-phenylmethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B14020528.png)

